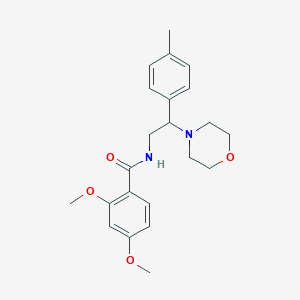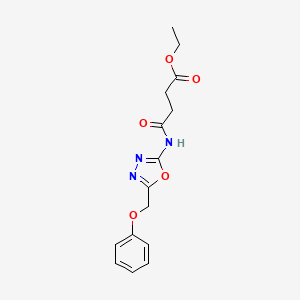
Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate (referred to as EOPB) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EOPB is a synthetic compound that belongs to the oxadiazole family of compounds. It has been studied for its potential use in medicinal chemistry, specifically as an anti-cancer agent.
Scientific Research Applications
Novel Urease Inhibitors
Research led by Nazir et al. (2018) focused on the synthesis of novel indole-based hybrid oxadiazole scaffolds, which include derivatives similar in structure to Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate. These compounds exhibited potent inhibitory activity against the urease enzyme, suggesting their potential as valuable therapeutic agents. The study's in vitro and in silico analyses underline their significance in drug design programs due to their competitive inhibition characteristics and mild cytotoxicity towards cell membranes Nazir et al., 2018.
Synthesis Routes and Reactivity
Elnagdi et al. (1988) explored new synthetic routes to 1,3,4‐oxadiazoles and related compounds, providing foundational knowledge on the reactivity of similar ethyl oxadiazolyl acetates towards a variety of electrophilic reagents. This research contributes to the understanding of the chemical behavior and potential applications of compounds like this compound in synthesizing more complex molecules Elnagdi et al., 1988.
Antidiabetic Agents
Another study by Nazir et al. (2018) on indole-based hybrid oxadiazole scaffolds, including structures related to this compound, revealed their potential as antidiabetic agents. These compounds demonstrated significant inhibitory activity against the α-glucosidase enzyme, suggesting their utility in developing new treatments for diabetes. The research highlights the compounds' low cytotoxicity and strong inhibition potential, making them promising candidates for further investigation as antidiabetic medications Nazir et al., 2018.
Antibacterial Properties
Kakanejadifard et al. (2013) synthesized Schiff base compounds structurally related to this compound, demonstrating notable antibacterial activities against both gram-positive and gram-negative bacteria. The study underscores the therapeutic potential of such compounds, especially given the growing need for new antimicrobials in the face of antibiotic resistance Kakanejadifard et al., 2013.
Properties
IUPAC Name |
ethyl 4-oxo-4-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-2-21-14(20)9-8-12(19)16-15-18-17-13(23-15)10-22-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXHITPGYOMMNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NN=C(O1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
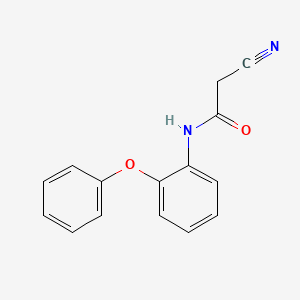
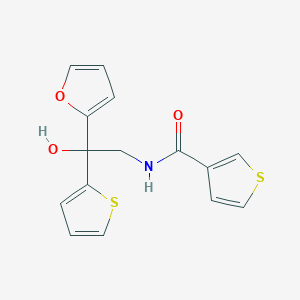

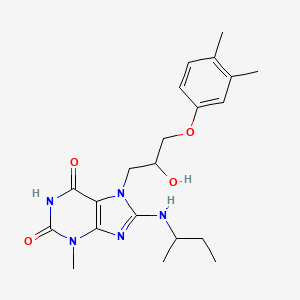
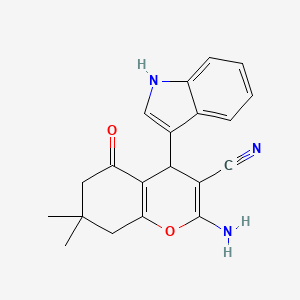
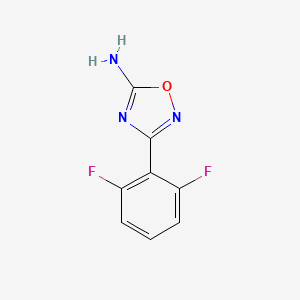
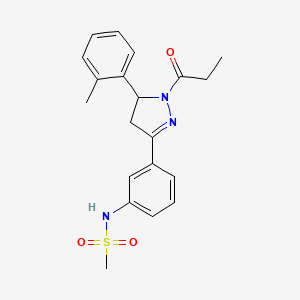
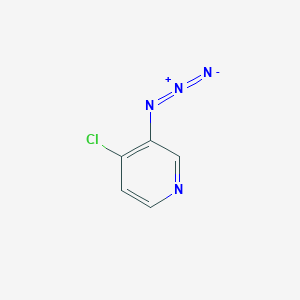


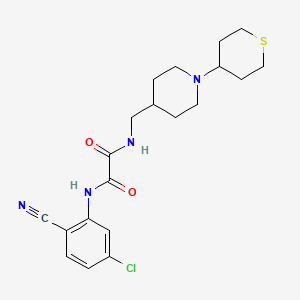
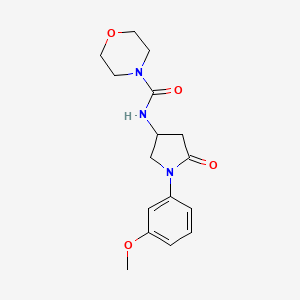
![(2R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B2831770.png)
